tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an amino group, and a piperidine ring. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and aniline derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include bases like triethylamine and solvents such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperidine ring or the phenyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is often used in the study of enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
Uniqueness: tert-Butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
tert-butyl 2-[amino(phenyl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-12-8-7-11-14(19)15(18)13-9-5-4-6-10-13/h4-6,9-10,14-15H,7-8,11-12,18H2,1-3H3 |
InChI Key |
UNGCJHBVTMJSNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C(C2=CC=CC=C2)N |
Origin of Product |
United States |
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